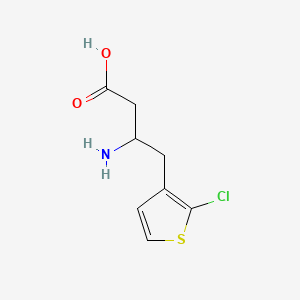![molecular formula C10H11NO3 B13497219 methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13497219.png)
methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate: is a chemical compound with a unique structure that combines a cyclopentane ring with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate typically involves the annulation of a pyridine ring to a substituted cyclopentanone. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents . Another approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate as a catalyst and tert-butyl hydroperoxide as an oxidant .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of this compound.
Substitution: Alkylating agents such as methyl iodide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield cyclopenta[b]pyridin-5-one analogues .
Applications De Recherche Scientifique
Methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation and require further research.
Comparaison Avec Des Composés Similaires
Methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate: This compound is structurally similar but lacks the hydroxy group at the 7-position.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound is an oxidized analogue of methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate.
Cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds have different substituents at the 3-position and exhibit unique chemical properties.
Uniqueness: this compound is unique due to the presence of the hydroxy group at the 7-position, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
methyl 7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)7-4-2-6-3-5-8(12)9(6)11-7/h2,4,8,12H,3,5H2,1H3 |
Clé InChI |
AOPKRWQRUINUGJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC2=C(CCC2O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


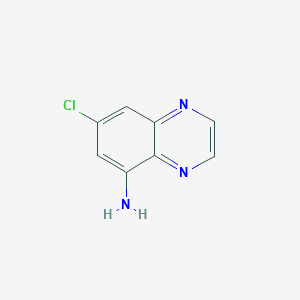
![Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13497146.png)
![rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans](/img/structure/B13497154.png)
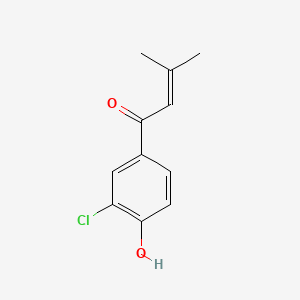

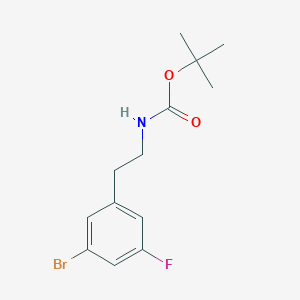
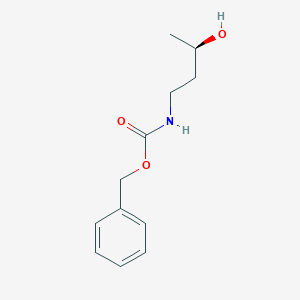
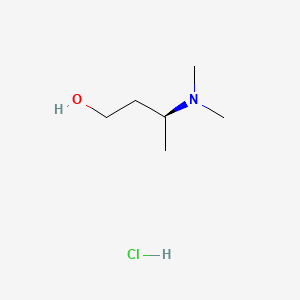
![2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13497178.png)
![3-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B13497182.png)
![[(3-Methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13497195.png)
